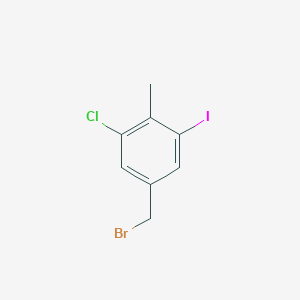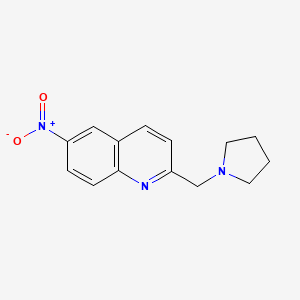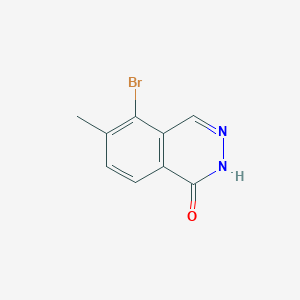
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Halogenation: Introduction of halogen atoms (chlorine and iodine) onto the benzene ring through electrophilic aromatic substitution reactions.
Bromomethylation: Introduction of the bromomethyl group using reagents such as paraformaldehyde and hydrobromic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique halogen substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene exerts its effects involves interactions with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The presence of multiple halogens can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromomethyl-2-chlorobenzene
- 5-Chloromethyl-2-iodobenzene
- 5-Iodomethyl-2-chlorobenzene
Uniqueness
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is unique due to the simultaneous presence of bromine, chlorine, and iodine on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H7BrClI |
|---|---|
Peso molecular |
345.40 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
GOHJRBTYFCZFEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)





![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)

